molecular formula C15H18N4O4 B11151350 methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-alaninate

methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-alaninate

Cat. No.: B11151350
M. Wt: 318.33 g/mol
InChI Key: PFMXWAWNESAUQV-JTQLQIEISA-N
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Description

METHYL 2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PROPANOATE is a complex organic compound with a unique structure that includes a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PROPANOATE typically involves multiple steps. One common method includes the reaction of a benzotriazinone derivative with a suitable amine and a methyl ester. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazinone derivatives with higher oxidation states, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

METHYL 2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PROPANOATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

methyl (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoate

InChI

InChI=1S/C15H18N4O4/c1-10(15(22)23-2)16-13(20)8-5-9-19-14(21)11-6-3-4-7-12(11)17-18-19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,20)/t10-/m0/s1

InChI Key

PFMXWAWNESAUQV-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C(=O)OC)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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